molecular formula C9H10ClNO B14027268 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime

1-(3-Chloro-4-methyl-phenyl)-ethanone oxime

Cat. No.: B14027268
M. Wt: 183.63 g/mol
InChI Key: CDCKLHKMBMYQLU-XFFZJAGNSA-N
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Description

1-(3-Chloro-4-methyl-phenyl)-ethanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a 3-chloro-4-methyl-phenyl group attached to the ethanone oxime structure. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-4-methyl-phenyl)-ethanone oxime can be synthesized through the reaction of 1-(3-chloro-4-methyl-phenyl)-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methyl-phenyl)-ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of 1-(3-chloro-4-methyl-phenyl)-ethanamine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-4-methyl-phenyl)-ethanone oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylphenyl isocyanate: An organic building block containing an isocyanate group.

    3-Chloro-4-methylphenylboronic acid: Used in the synthesis of various organic compounds.

    Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate: A compound with similar aromatic substitution patterns.

Uniqueness

1-(3-Chloro-4-methyl-phenyl)-ethanone oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(NZ)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H10ClNO/c1-6-3-4-8(5-9(6)10)7(2)11-12/h3-5,12H,1-2H3/b11-7-

InChI Key

CDCKLHKMBMYQLU-XFFZJAGNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N\O)/C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)C)Cl

Origin of Product

United States

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